1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride
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Overview
Description
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is a cationic surfactant belonging to the class of imidazoline compounds. These compounds are known for their diverse applications in various industries due to their unique chemical properties, including their ability to act as emulsifiers, corrosion inhibitors, and fabric softeners .
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride typically involves the reaction of fatty acids with aminoethyl ethanolamine in a 1:1 ratio. This reaction is carried out under controlled conditions to ensure the formation of the desired imidazoline compound . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and hydroxyethyl groups. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts.
Scientific Research Applications
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial formulations and as a corrosion inhibitor in medical devices.
Industry: Utilized in the production of fabric softeners, detergents, and corrosion inhibitors for metal surfaces
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar compounds to 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride include:
Hydroxyethyl imidazolines: These compounds are used as rheology modifiers and adhesion promoters.
Aminoethyl imidazolines: Known for their use as corrosion inhibitors and emulsifiers.
Amidoethyl imidazolines: Utilized in various industrial applications for their stability and dispersibility. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties such as enhanced emulsification and antimicrobial activity.
Properties
CAS No. |
94113-71-0 |
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Molecular Formula |
C28H58ClN3O |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-henicosyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C28H58N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-30(23-22-29)24-25-31(28)26-27-32;/h32H,2-27,29H2,1H3;1H/q+1;/p-1 |
InChI Key |
NYEWOQPLIWATCC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCN.[Cl-] |
Origin of Product |
United States |
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